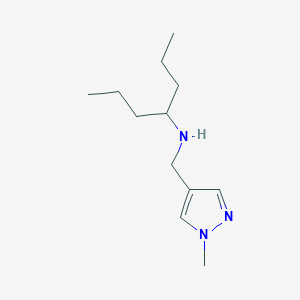
n-((1-Methyl-1h-pyrazol-4-yl)methyl)heptan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the 1-position of the pyrazole ring and a heptan-4-amine moiety attached to the pyrazole ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1-methyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone.
Attachment of the Heptan-4-amine Moiety: The heptan-4-amine moiety can be introduced through a nucleophilic substitution reaction. The 1-methyl-1H-pyrazole is reacted with a suitable alkyl halide, such as 4-chloroheptane, in the presence of a base like sodium hydride or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-4-yl)methanamine
- N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine is unique due to its specific structural features, such as the heptan-4-amine moiety and the methylene bridge connecting it to the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
n-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine, also known as N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine, is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
- Chemical Formula : C11H21N3
- CAS Number : 1522569-34-1
- Molecular Weight : 195.30 g/mol
Research indicates that compounds containing a pyrazole moiety often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound with these targets are still under investigation but are believed to involve modulation of enzyme activity and receptor binding.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| RPMI-8226 (Leukemia) | 9.69 | 4.84 | 1.11 |
| SR Cells | 10.5 | 5.0 | 2.0 |
In particular, a study highlighted the compound's ability to induce apoptosis in leukemia cells, which was evidenced by increased necrotic cell percentages and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for specific enzymes involved in cancer progression and inflammation. For example, docking studies indicate that pyrazole derivatives can effectively bind to meprin enzymes, which play roles in tumor growth and metastasis .
Case Studies
A notable case study involved the evaluation of pyrazole derivatives against the NCI 60 cancer cell line panel. The results indicated that these compounds exhibited varied levels of cytotoxicity across different cancer types, with some showing promising selectivity towards leukemia cells while maintaining lower toxicity towards normal cells .
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]heptan-4-amine |
InChI |
InChI=1S/C12H23N3/c1-4-6-12(7-5-2)13-8-11-9-14-15(3)10-11/h9-10,12-13H,4-8H2,1-3H3 |
InChI Key |
WRMPWKKFOLPABQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NCC1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















